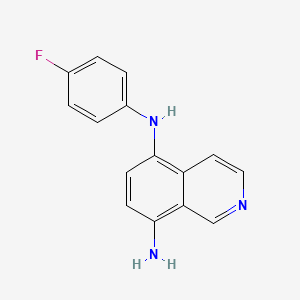

5-N-(4-fluorophenyl)isoquinoline-5,8-diamine

Description

Properties

IUPAC Name |

5-N-(4-fluorophenyl)isoquinoline-5,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9,19H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLRMVCVPDQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CN=CC3=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Principles of Preparation

The synthesis of 5-N-(4-fluorophenyl)isoquinoline-5,8-diamine typically involves constructing the isoquinoline core, introducing the fluorophenyl group, and functionalizing the molecule with amino groups at specific positions. The most common strategies utilize multi-component reactions, cyclization, and selective amination steps.

Detailed Synthetic Methods

Multi-Component Reaction Approach

A prominent method for synthesizing isoquinoline derivatives with various substituents, including fluorinated groups, is the multi-component reaction involving acetophenone derivatives and amines.

Stepwise Procedure Overview

Key Reaction Scheme (Simplified)

- Multi-component condensation: Acetophenone derivative + amine + 4-nitrophenyl azide → triazole intermediate

- Cyclization: Triazole intermediate + H₂SO₄ → triazoloisoquinoline

- Ring opening & functionalization: Acidic hydrolysis → hydroxymethylisoquinoline; SOCl₂ → chloromethyl derivative

- Amination: Nucleophilic substitution with 4-fluoroaniline or diamine

- Deprotection: Acidic treatment to yield this compound

Yield and Purity Data

| Compound/Intermediate | Typical Yield (%) | Purity (%) |

|---|---|---|

| Triazole intermediate | 70–80 | >95 |

| Isoquinoline core | 60–75 | >95 |

| Final diamine | 50–73 | >95 |

Yields are representative and may vary depending on specific substituents and conditions.

Alternative Approaches

Other synthetic strategies for isoquinoline-5,8-diamine derivatives include:

- Reductive amination: Using 6,7-dihydroquinolin-8(5H)-one and protected diamines, followed by alkylation and deprotection.

- Electrophilic aromatic substitution: Introduction of amino groups via nitration and reduction, though this is less selective for the 5,8-positions and less commonly used for fluorinated derivatives.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagent(s) | Conditions | Purpose |

|---|---|---|---|

| 1 | Acetophenone derivative, amine, 4-nitrophenyl azide | Toluene, 100°C | Triazole formation |

| 2 | Concentrated H₂SO₄ | Room temp to 80°C | Cyclization (Pomeranz-Fritsch) |

| 3 | Water (acid-catalyzed) | Mild heating | Ring opening |

| 4 | SOCl₂ | Room temperature | Chlorination |

| 5 | 4-fluoroaniline or diamine, K₂CO₃ | Reflux | Amination (N-alkylation) |

| 6 | Acid (e.g., HCl, TFA) | Room temp or mild heat | Deprotection (if needed) |

Research Findings and Notes

- The multi-component approach allows for modular introduction of substituents, including fluorinated aromatic groups, making it highly adaptable for structure-activity relationship studies.

- Yields are generally moderate to good, with purification typically achieved by column chromatography or recrystallization.

- The use of protecting groups (e.g., Boc) is common when introducing diamine functionalities to prevent undesired side reactions.

- The final product is typically isolated as a crystalline solid with high purity, suitable for further biological evaluation.

Chemical Reactions Analysis

5-N-(4-fluorophenyl)isoquinoline-5,8-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Properties

5-N-(4-fluorophenyl)isoquinoline-5,8-diamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

-

Synthesis Methods : The compound can be synthesized through multi-step organic reactions, including:

- Formation of Isoquinoline Core : Using the Pomeranz-Fritsch reaction.

- Introduction of Fluorophenyl Group : Via Suzuki coupling reactions.

-

Chemical Reactions : It undergoes oxidation, reduction, and nucleophilic substitution reactions. For instance:

- Oxidation : Can be oxidized to form quinoline derivatives.

- Reduction : Can yield reduced amine derivatives using lithium aluminum hydride.

Chemistry

In the field of chemistry, this compound is utilized as:

- A building block for synthesizing more complex organic molecules.

- A ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound is studied for its interactions with biological macromolecules:

- It has potential applications in drug design due to its ability to bind to proteins and nucleic acids.

- Research indicates that it may modulate the activity of specific enzymes or receptors, which could be beneficial in therapeutic contexts .

Medicine

In medicinal chemistry, ongoing research focuses on:

- Its role as a pharmacophore in developing new therapeutic agents, especially in oncology.

- The potential to inhibit pathways related to inflammation and cancer progression by targeting specific molecular pathways such as NF-κB signaling .

Case Studies and Research Findings

Recent studies highlight the compound's potential applications:

- A study published in Nature explored quinoline derivatives' antiviral properties, indicating that compounds like this compound could exhibit activity against various viral strains .

- Research on NF-κB inhibition suggests that derivatives of isoquinoline can play a crucial role in treating inflammatory diseases and cancers by stabilizing IκB proteins and inhibiting NF-κB activation .

Mechanism of Action

The mechanism of action of 5-N-(4-fluorophenyl)isoquinoline-5,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amine groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Planarity and Conformation

The 4-fluorophenyl group in 5-N-(4-fluorophenyl)isoquinoline-5,8-diamine introduces steric repulsion, as observed in analogous fluorophenyl-substituted compounds. For example, in isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), the 4-fluorophenyl group induces a nonplanar conformation in one of the two independent molecules in the asymmetric unit. This deviation is attributed to steric clashes between the fluorophenyl group and adjacent substituents, a phenomenon also documented in fluorophenyl-containing metalloporphyrins (). In contrast, non-fluorinated analogs (e.g., naphtho-annulated porphyrins) retain planar geometries .

Crystallographic and Structural Data

A comparison of crystallographic parameters reveals key differences:

*Inferred from analogous systems in and .

Research Findings and Implications

Electronic and Steric Modulation

However, steric bulk may reduce solubility in polar solvents compared to non-fluorinated analogs.

Contradictions in Structural Behavior

While fluorophenyl groups generally induce nonplanarity (), some isostructural systems () retain partial planarity, suggesting that conformational flexibility depends on the specific molecular scaffold and substitution pattern.

Biological Activity

5-N-(4-fluorophenyl)isoquinoline-5,8-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core substituted with a fluorophenyl group and two amine functionalities. Its chemical structure can be represented as follows:

This compound falls under the category of heterocyclic compounds and exhibits significant pharmacological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The amine groups can participate in hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study evaluating the compound's effects on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 (Colorectal) | 0.32 |

| H460 (Lung) | 0.89 |

| Hep3B (Liver) | 0.45 |

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral activity against HIV. A series of analogs were synthesized and tested for their ability to inhibit HIV replication, with some derivatives exhibiting low nanomolar activity . The mechanism involves interference with viral entry or replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the isoquinoline scaffold have been explored:

- Fluorination : Enhances lipophilicity and biological activity.

- Amino Substitutions : Alter interactions with target proteins.

A detailed SAR study identified that specific substitutions significantly improve potency against cancer cell lines while reducing cytotoxicity in non-target cells .

Case Studies

-

Study on Anticancer Efficacy :

A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, indicating potential as a therapeutic agent . -

HIV Inhibition :

In vitro studies demonstrated that certain derivatives of this compound inhibited HIV replication by targeting the viral envelope proteins, thus preventing entry into host cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-N-(4-fluorophenyl)isoquinoline-5,8-diamine, and how can reaction efficiency be optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the 4-fluorophenyl group. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to minimize trial-and-error approaches. Statistical methods like factorial design can identify critical parameters (e.g., molar ratios, reaction time) to maximize yield . For purification, leverage membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Combine H/C NMR to confirm substituent positions and fluorine coupling patterns. IR spectroscopy can validate functional groups (e.g., amine stretching vibrations). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For electronic properties, UV-Vis and fluorescence spectroscopy elucidate π-π* transitions and intramolecular charge transfer, which are critical for applications in photochemical studies .

Advanced Research Questions

Q. How can computational quantum chemical calculations resolve contradictions between experimental spectral data and theoretical predictions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies in F NMR shifts may arise from solvent effects or intermolecular interactions; incorporate polarizable continuum models (PCM) in simulations to improve accuracy. Cross-validate computational results with experimental IR and UV-Vis spectra to refine electronic structure models .

Q. What strategies are effective for optimizing reaction pathways when experimental yields conflict with computational predictions?

- Methodological Answer : Use ab initio reaction path searches (e.g., Nudged Elastic Band method) to map energy profiles and identify kinetic barriers. If experimental yields are lower than predicted, analyze transition states for hidden intermediates or side reactions. Integrate microkinetic modeling to account for competing pathways and adjust experimental parameters (e.g., temperature gradients) to align with computational insights .

Q. How can researchers design experiments to probe the compound’s reactivity under varying environmental conditions (e.g., pH, light exposure)?

- Methodological Answer : Employ controlled degradation studies using accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. For photostability, expose samples to UV light (e.g., 365 nm) and track decomposition via LC-MS. Use response surface methodology (RSM) to model interactions between pH, temperature, and light intensity, enabling predictive stability assessments .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between theoretical solubility predictions and experimental solubility profiles?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) derived from DFT calculations to predict solvent compatibility. If experimental solubility deviates, re-evaluate lattice energy contributions using X-ray crystallography data. Use molecular dynamics (MD) simulations to account for solvent structuring effects, which may explain anomalous solubility in polar aprotic solvents .

Q. What approaches reconcile conflicting bioactivity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate via positive/negative controls. Use meta-analysis to identify platform-specific biases (e.g., fluorescence interference in colorimetric assays). Cross-correlate results with molecular docking studies to confirm target binding affinity, resolving false positives/negatives .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.